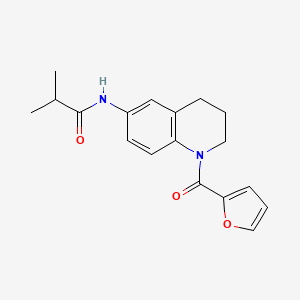

N-(1-(呋喃-2-羰基)-1,2,3,4-四氢喹啉-6-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

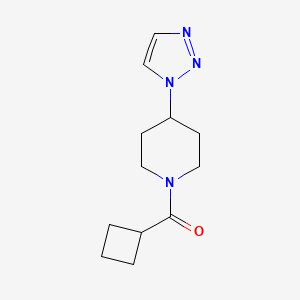

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a complex organic compound that contains a furan-2-carbonyl group . Furan-containing compounds are known to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of such compounds often involves heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates . The chemistry of acyl isothiocyanates is very rich and diverse and has been employed in the synthesis of a number of biologically active heterocycles .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The reactivity of acyl isothiocyanates, which are bifunctional compounds containing an acyl group and a thiocyanate group, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups . These compounds are more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group which reinforces the reactivity of the isothiocyanate group and enhances nucleophilic addition at this site .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as Differential Scanning Calorimetry (DSC) and Density Functional Theory (DFT) with the B3LYP functional .科学研究应用

Antiproliferative Activity

Compounds with furan moieties have been studied for their potential antiproliferative effects against various cancer cell lines. The structure-activity relationship of furan-based compounds suggests that they can inhibit the proliferation of cancer cells, such as cervical cancer cells (HeLa) by inducing apoptosis or inhibiting cell cycle progression .

Antioxidant Properties

Furan derivatives are known to exhibit significant antioxidant activities. This is crucial in the context of cancer treatment and prevention, as oxidative stress is a known factor in the development and progression of cancer. By scavenging reactive oxygen species (ROS), these compounds can potentially prevent cellular damage .

Activation of Hypoxia-Inducible Factor (HIF)

The compound has been implicated in the activation of HIF, a transcription factor that plays a critical role in cellular response to low oxygen conditions. This activation is achieved through the inhibition of Factor Inhibiting HIF-1 (FIH-1), which can have therapeutic implications in conditions like ischemic diseases .

Drug Design and Molecular Therapy

The furan ring in the compound’s structure is a key feature that can be exploited in drug design. Its ability to interact with biological targets makes it a valuable scaffold for developing new therapeutic agents, particularly in the realm of molecular therapy .

Biomaterials Synthesis

Furan derivatives are also important in the synthesis of biomaterials. They can be used to create polymers and other materials that have applications in biomedicine, such as tissue engineering and drug delivery systems .

Chemical Synthesis and Catalysis

The furan moiety within the compound can act as a building block for the synthesis of more complex molecules. It can also serve as a ligand in catalytic processes, which is essential in the production of various chemicals and pharmaceuticals .

作用机制

未来方向

Furan-containing compounds have shown potential in various fields, especially in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on exploring the biological activity of new series of heterocycles containing the furan moiety . Additionally, the synthesis of these compounds could be optimized for more efficient and eco-friendly production .

属性

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-7-8-15-13(11-14)5-3-9-20(15)18(22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFICJIDLHWGKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)

![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)

![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)